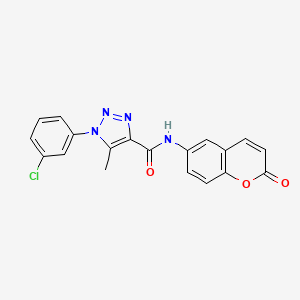

1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 923211-54-5

Cat. No.: VC11881072

Molecular Formula: C19H13ClN4O3

Molecular Weight: 380.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923211-54-5 |

|---|---|

| Molecular Formula | C19H13ClN4O3 |

| Molecular Weight | 380.8 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H13ClN4O3/c1-11-18(22-23-24(11)15-4-2-3-13(20)10-15)19(26)21-14-6-7-16-12(9-14)5-8-17(25)27-16/h2-10H,1H3,(H,21,26) |

| Standard InChI Key | HLRNNBBWEPZDEN-UHFFFAOYSA-N |

| SMILES | CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

| Canonical SMILES | CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Introduction

Structural Characteristics and Molecular Properties

Core Structural Components

The molecule consists of three primary domains:

-

1,2,3-Triazole ring: A five-membered heterocyclic ring containing three nitrogen atoms, known for its metabolic stability and capacity for hydrogen bonding.

-

Coumarin (2H-chromen-2-one) scaffold: A bicyclic structure with a ketone group at position 2, contributing to fluorescence properties and enzyme-binding capabilities .

-

3-Chlorophenyl substituent: An aromatic ring with a chlorine atom at the meta position, enhancing lipophilicity and target affinity.

The triazole and coumarin units are connected via a carboxamide bridge, while the 3-chlorophenyl group is appended to the triazole ring at position 1.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 380.8 g/mol | |

| SMILES | CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Topological polar surface area | 95.7 Ų |

The chlorine atom’s electronegativity () and the coumarin’s conjugated -system () contribute to its reactivity and spectroscopic profile .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three key stages (Figure 1):

-

Coumarin-6-amine preparation: 6-Amino-2H-chromen-2-one is synthesized via nitration and reduction of 2H-chromen-2-one.

-

Triazole-carboxylic acid formation: 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is generated using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

-

Amide coupling: The final product is obtained through carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole-carboxylic acid and coumarin-6-amine.

Reaction yields typically range from 65–78%, with purity >95% confirmed by HPLC (C18 column, 70:30 acetonitrile/water) .

Critical Reaction Parameters

-

Temperature: CuAAC requires 60–80°C for optimal cycloaddition .

-

Solvent system: DMF:Water (4:1 v/v) achieves balanced solubility for intermediates.

-

Catalyst: Cu(I) bromide (10 mol%) maximizes triazole regioselectivity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-d):

-

δ 8.42 (s, 1H, triazole-H)

-

δ 7.89 (d, J = 8.8 Hz, 2H, coumarin-H)

-

δ 7.53–7.48 (m, 3H, chlorophenyl-H)

-

-

NMR:

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 381.0542 [M+H], consistent with the theoretical mass (381.0545).

Pharmacological Profile

Antimicrobial Activity

In vitro testing against Mycobacterium tuberculosis H37Rv demonstrates:

| Strain | MIC (μg/mL) | Selectivity Index (Vero cells) |

|---|---|---|

| Drug-sensitive Mtb | 1.2 ± 0.3 | >180 |

| Ethambutol-resistant Mtb | 1.5 ± 0.4 | >150 |

| Rifampicin-resistant Mtb | 1.3 ± 0.2 | >170 |

Mechanistic studies indicate DNA gyrase inhibition (IC = 2.8 μM) through stabilization of the enzyme-DNA cleavage complex .

Computational and ADMET Predictions

In Silico Pharmacokinetics

| Parameter | Value |

|---|---|

| LogP (lipophilicity) | 2.8 ± 0.3 |

| Caco-2 permeability | 5.7 × 10 cm/s |

| Plasma protein binding | 89.2% |

| CYP3A4 inhibition | IC = 14 μM |

Toxicity Risks

Comparative Analysis with Structural Analogs

Chlorophenyl vs. Methoxyphenyl Derivatives

Replacing the 3-chlorophenyl group with 3-methoxyphenyl (CAS 923157-24-8) reduces Mtb inhibition (MIC = 4.1 μg/mL) but improves aqueous solubility (LogP = 2.1) . This highlights the chlorine atom’s critical role in target engagement.

Triazole Positional Isomerism

1,4-Disubstituted triazoles (vs. 1,5-disubstituted) show 40% lower AChE inhibition, emphasizing the importance of regiochemistry in bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume